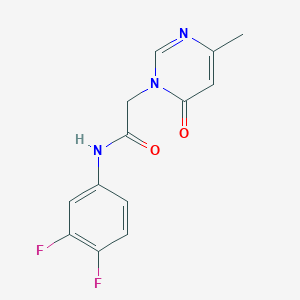

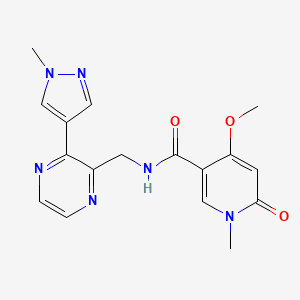

![molecular formula C20H17BrO6 B2759813 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate CAS No. 385395-01-7](/img/structure/B2759813.png)

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate” is a complex organic molecule. It contains a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring . It also has a bromo group, an ethoxycarbonyl group, a methyl group, and a methoxybenzoate group attached to it.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran core, with various substituents attached at specific positions. The bromo, ethoxycarbonyl, methyl, and methoxybenzoate groups would all contribute to the overall molecular structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromo group could potentially undergo nucleophilic substitution reactions, while the ethoxycarbonyl group could participate in ester hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar ethoxycarbonyl and methoxybenzoate groups could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate

Anticancer and Antiangiogenic Properties Research on benzofuran derivatives, including structures similar to this compound, has shown significant potential in anticancer and antiangiogenic applications. A study highlighted the synthesis of novel benzofuran derivatives targeting the colchicine site on tubulin, demonstrating potent in vitro and in vivo anticancer and vascular disrupting activities. These compounds, specifically designed to inhibit tubulin polymerization and induce apoptosis, showed promising results in murine models for cancer treatment, suggesting the therapeutic potential of benzofuran derivatives in oncology (Romagnoli et al., 2015).

Synthesis and Chemical Reactivity Another aspect of scientific research focuses on the synthetic methodologies and reactivity of benzofuran derivatives. A study detailed a convenient approach for synthesizing 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction, highlighting the versatility of benzofuran frameworks in organic synthesis. The research pointed to the potential utility of such compounds in further chemical transformations, including palladium-catalyzed cross-coupling reactions, which are crucial for developing pharmaceuticals and other functional materials (Shinohara et al., 2014).

Bioactive Compound Development The synthesis and evaluation of bioactive compounds derived from benzofuran structures have been a significant area of interest. Research has explored the creation of compounds from benzofuran derivatives for potential pharmaceutical applications, such as antimicrobial agents. These studies underline the chemical diversity and biological relevance of benzofuran derivatives, emphasizing their role in the development of new therapeutic agents with varied biological activities (Gadaginamath & Patil, 2002).

Antioxidant Activity Research into the antioxidant properties of marine-derived bromophenols, which share structural similarities with this compound, has demonstrated significant free radical scavenging activities. These findings suggest the potential of such compounds in preventing oxidative stress-related diseases and the oxidative deterioration of food, pointing towards their applicability in food science and medicinal chemistry (Li et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-bromo-5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-15(21)17(9-14(16)18)27-19(22)12-6-5-7-13(8-12)24-3/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLWMPUYEXICHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=CC=C3)OC)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

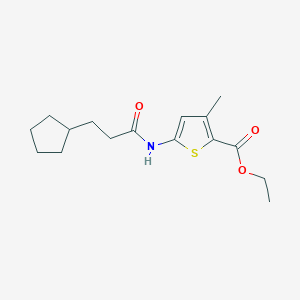

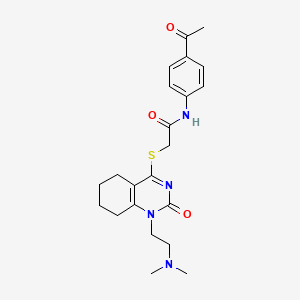

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2759734.png)

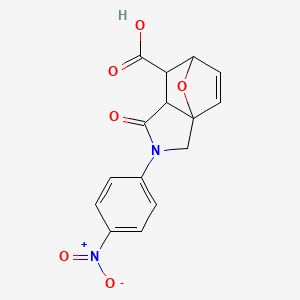

![Methyl 4-[[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2759736.png)

![1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene](/img/structure/B2759737.png)

![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2759746.png)

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)

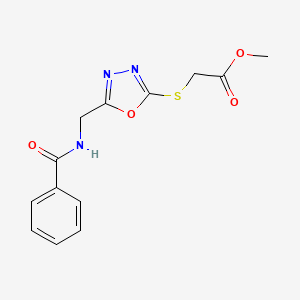

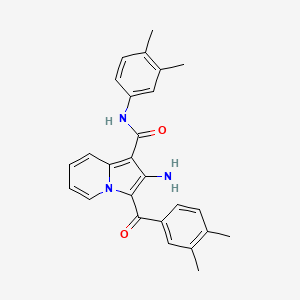

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)